Cas no 1240564-40-2 (1-(3,4-Dichlorobenzoyl)-3-methylpiperazine)
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-dichlorobenzoyl)-3-methylpiperazine
- CC1CN(CCN1)C(=O)C1=CC(Cl)=C(Cl)C=C1
- Z1262448778
- (3,4-dichlorophenyl)-(3-methylpiperazin-1-yl)methanone
- 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine
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- MDL: MFCD16811455
- Inchi: 1S/C12H14Cl2N2O/c1-8-7-16(5-4-15-8)12(17)9-2-3-10(13)11(14)6-9/h2-3,6,8,15H,4-5,7H2,1H3
- InChI Key: SYFPVGLLYCLQKN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(N1CCNC(C)C1)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 288
- XLogP3: 2.4
- Topological Polar Surface Area: 32.299
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB423523-1 g |
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine |
1240564-40-2 | 1g |
€616.10 | 2023-04-24 | ||
| abcr | AB423523-5 g |
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine |
1240564-40-2 | 5g |
€1106.00 | 2023-04-24 | ||
| abcr | AB423523-1g |
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine; . |
1240564-40-2 | 1g |
€616.10 | 2025-04-21 | ||
| abcr | AB423523-5g |
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine; . |
1240564-40-2 | 5g |
€1106.00 | 2025-04-21 | ||
| abcr | AB423523-10g |
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine; . |
1240564-40-2 | 10g |
€1553.30 | 2025-04-21 |
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine Suppliers
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine
Introduction to 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine (CAS No. 1240564-40-2)
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine, with the CAS number 1240564-40-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring and a dichlorobenzoyl group. These structural elements contribute to its potential pharmacological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine can be represented as C13H14Cl2N2O. The presence of the dichlorobenzoyl group imparts significant electronic and steric effects, which can influence the compound's interactions with biological targets. The piperazine ring, on the other hand, is known for its ability to form hydrogen bonds and participate in various biological processes, making it a versatile scaffold in medicinal chemistry.
In recent years, 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine has been studied for its potential therapeutic applications. One of the key areas of interest is its activity as a modulator of neurotransmitter systems. Research has shown that compounds with similar structures can exhibit potent effects on serotonin and dopamine receptors, which are implicated in various neurological and psychiatric disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine exhibited selective serotonin reuptake inhibition (SSRI) properties, suggesting its potential as an antidepressant agent.
Beyond its potential as a therapeutic agent, 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine has also been explored for its use in chemical biology research. Its unique structure allows it to serve as a tool compound for probing the function of specific proteins and pathways. For example, researchers have utilized this compound to investigate the role of certain enzymes in signal transduction pathways, providing valuable insights into cellular mechanisms that could be targeted for therapeutic intervention.
The synthesis of 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine involves several well-established chemical reactions. One common approach is to start with 3,4-dichlorobenzoic acid and react it with 3-methylpiperazine under suitable conditions to form the desired product. The reaction conditions can be optimized to achieve high yields and purity, making it feasible for large-scale production if required.
In terms of safety and handling, while specific data on the toxicity and environmental impact of 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine may be limited, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and any waste generated during synthesis or experimentation should be disposed of according to local regulations.
The future prospects for 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As more data becomes available from preclinical studies and clinical trials, it is likely that this compound will play an increasingly important role in the development of novel drugs for treating various diseases.
In conclusion, 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine (CAS No. 1240564-40-2) is a multifaceted compound with significant potential in both research and pharmaceutical applications. Its unique chemical structure and biological activities make it a valuable tool for advancing our understanding of complex biological systems and developing new therapeutic strategies.
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